molecular formula C16H16IN3O4 B14760046 Pomalidomide-C3-I

Pomalidomide-C3-I

Cat. No.: B14760046
M. Wt: 441.22 g/mol
InChI Key: QGIVOQPVTLJXRH-UHFFFAOYSA-N
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Description

Pomalidomide-C3-I is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). Pomalidomide is a third-generation IMiD derived from thalidomide and is primarily used in the treatment of multiple myeloma, a type of blood cancer . This compound retains the core structure of pomalidomide but includes additional modifications that may enhance its therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide and its derivatives, including Pomalidomide-C3-I, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to yield pomalidomide. The synthesis can be optimized to improve yield and purity, making it feasible for large-scale production .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow synthesis techniques. This method allows for the reliable and robust production of the compound, meeting the high demand for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C3-I undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of pomalidomide .

Properties

Molecular Formula

C16H16IN3O4

Molecular Weight

441.22 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-iodopropylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H16IN3O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8H2,(H,19,21,22)

InChI Key

QGIVOQPVTLJXRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCI

Origin of Product

United States

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